molecular formula C12H13NO2 B13483070 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione

1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione

Cat. No.: B13483070
M. Wt: 203.24 g/mol
InChI Key: XQPNCPMMXGZQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione is an organic compound that features a cyclopropyl group, a methyl group, and a pyridinyl group attached to a propane-1,3-dione backbone

Preparation Methods

The synthesis of 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of cyclopropyl ketones and pyridine derivatives under specific reaction conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by a coupling reaction to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles such as amines or thiols replace hydrogen atoms.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, altering the function of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved. The molecular pathways affected by this compound are still under investigation, but it is believed to influence processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione can be compared with other similar compounds, such as:

    Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their other substituents.

    Pyridinyl derivatives: Compounds with a pyridinyl group attached to different backbones may have similar biological activities.

    Propane-1,3-dione derivatives: These compounds have the same dione backbone but different substituents, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-cyclopropyl-2-methyl-3-pyridin-4-ylpropane-1,3-dione

InChI

InChI=1S/C12H13NO2/c1-8(11(14)9-2-3-9)12(15)10-4-6-13-7-5-10/h4-9H,2-3H2,1H3

InChI Key

XQPNCPMMXGZQQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CC1)C(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.